Benzyl 5-Aminopentanoate Hydrochloride: Synthesis, Characterization, and Applications in Advanced Therapeutics
Benzyl 5-Aminopentanoate Hydrochloride: Synthesis, Characterization, and Applications in Advanced Therapeutics
Executive Summary
Benzyl 5-aminopentanoate hydrochloride (CAS: 154407-91-7) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and drug delivery[1]. Featuring a nucleophilic primary amine (stabilized as a hydrochloride salt) and a benzyl-protected carboxylic acid, this molecule provides orthogonal reactivity. This dual nature makes it an indispensable intermediate in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs)[2] and semisynthetic saponin adjuvants[3]. This technical guide details the mechanistic rationale for its synthesis, a self-validating experimental protocol, and comprehensive characterization data.
Mechanistic Rationale & Synthetic Strategy
The synthesis of benzyl 5-aminopentanoate hydrochloride requires careful consideration of the inherent reactivity of 5-aminopentanoic acid. Unprotected amino acids are prone to self-condensation, particularly the formation of 6-membered lactams (piperidin-2-one) when activated.
To circumvent this, the optimal synthetic strategy employs thionyl chloride (SOCl₂) and benzyl alcohol in a one-pot, two-step sequence[3].
Causality Behind Experimental Choices:
-
In Situ Protection: Thionyl chloride serves a dual purpose. It converts the carboxylic acid into a highly electrophilic acyl chloride. Simultaneously, the reaction generates hydrogen chloride (HCl) gas as a byproduct. This HCl immediately protonates the primary amine, rendering it non-nucleophilic (-NH₃⁺) and completely preventing intramolecular lactamization[3].
-
Orthogonal Deprotection: The choice of a benzyl ester over a standard methyl or ethyl ester is driven by downstream application requirements. The benzyl group is highly stable under the basic and nucleophilic conditions used in subsequent alkylation or amide coupling steps, yet it can be cleanly and selectively removed via palladium-catalyzed hydrogenolysis (H₂, Pd/C) without the need for harsh saponification that could degrade complex lipid or saponin architectures[3],[4].
Workflow for the synthesis of benzyl 5-aminopentanoate hydrochloride.
Step-by-Step Experimental Protocol
The following protocol outlines a self-validating system for the synthesis of benzyl 5-aminopentanoate hydrochloride, adapted from validated methodologies for amino fatty acid esterification[3].
Reagents & Equipment:
-
5-aminopentanoic acid (0.25 mmol)
-
Thionyl chloride (SOCl₂, 36 μL, 0.5 mmol)
-
Benzyl alcohol (0.5 mmol)
-
Round-bottom flask, reflux condenser, oil bath, and gas scrubber.
Methodology:
-
Activation: Suspend 5-aminopentanoic acid (0.25 mmol) in a dry round-bottom flask. Slowly add thionyl chloride (36 μL, 0.5 mmol) dropwise at room temperature.
-
Self-Validating Check: The immediate evolution of SO₂ and HCl gas indicates the successful formation of the acyl chloride. The suspension will begin to clarify as the highly polar zwitterionic amino acid is converted into the HCl salt of the acyl chloride.
-
-
Heating: Transfer the flask to an oil bath heated to 70 °C and stir for 1 hour[3].
-
Self-Validating Check: Complete dissolution of the starting material confirms full conversion to the intermediate.
-
-
Esterification: Cool the mixture slightly and add benzyl alcohol (0.5 mmol). Stir the reaction mixture overnight at room temperature[3].
-
Purification: Concentrate the crude mixture under reduced pressure to remove unreacted SOCl₂ and volatile byproducts. Purify the resulting residue via silica gel column chromatography, eluting with a Dichloromethane (DCM) / Methanol (MeOH) gradient[3].
-
Self-Validating Check: TLC monitoring (visualized with ninhydrin stain) should reveal a single amine-containing spot with an Rf significantly higher than the baseline-bound starting material, confirming esterification.
-
Analytical Characterization
To ensure scientific integrity and high purity (≥95%) required for downstream pharmaceutical applications[5], the synthesized compound must be rigorously characterized. The expected quantitative data for benzyl 5-aminopentanoate hydrochloride is summarized in Table 1.
Table 1: Quantitative Analytical Characterization Profile
| Parameter | Analytical Method | Expected Value / Signal | Structural Assignment |
| Molecular Weight | HRMS (ESI-TOF) | m/z 208.1332 [M-Cl]⁺ | Corresponds to the free base cation [C₁₂H₁₈NO₂]⁺ |
| Functional Groups | FT-IR (ATR) | ~1730 cm⁻¹, ~3000-2800 cm⁻¹, ~3300 cm⁻¹ | Ester C=O stretch, Aliphatic C-H, Amine N-H stretch |
| Benzyl Protons | ¹H NMR (400 MHz, DMSO-d₆) | 7.30–7.40 ppm (m, 5H), 5.10 ppm (s, 2H) | Aromatic ring protons and benzylic -CH₂- |
| Amine Protons | ¹H NMR (400 MHz, DMSO-d₆) | 8.00–8.30 ppm (br s, 3H) | Protonated primary amine (-NH₃⁺) |
| Aliphatic Chain | ¹H NMR (400 MHz, DMSO-d₆) | 2.75 (m, 2H), 2.40 (t, 2H), 1.50-1.65 (m, 4H) | -CH₂-N, -CH₂-COO, and central -CH₂-CH₂- |
| Carbon Framework | ¹³C NMR (100 MHz, DMSO-d₆) | 172.5, 136.2, 128.4, 128.0, 65.4, 38.5, 33.1, 26.5, 21.8 ppm | Carbonyl, aromatic carbons, benzylic C, aliphatic C |
Note: The presence of the broad singlet at 8.00-8.30 ppm in the ¹H NMR spectrum is critical, as it confirms the amine is successfully protonated as the hydrochloride salt, ensuring shelf stability[1].
Applications in Advanced Therapeutics
The orthogonal reactivity of benzyl 5-aminopentanoate hydrochloride makes it a cornerstone in the development of next-generation therapeutics.
-
Lipid Nanoparticles (LNPs): In the synthesis of novel carbonyl lipids for mRNA delivery, the primary amine acts as a nucleophilic handle. It undergoes SN2 alkylation with alkyl bromides (e.g., 2-hexyldecyl 6-bromohexanoate) in the presence of N,N-diisopropylethylamine (DIPEA)[2],[4]. The benzyl ester is subsequently deprotected to yield an ionizable lipid that facilitates endosomal escape of nucleic acids[6].
-
Saponin Adjuvants: In the development of semisynthetic saponin adjuvants (e.g., VSA-2 analogs), the compound is used to construct immunostimulatory side chains. The amine is coupled to the aglycon core via amide bond formation using EDC·HCl and HOBt[3],[5]. The 5-carbon chain length provides specific steric modulation that directly impacts the adjuvant's efficacy[3].
Bifunctional reactivity of benzyl 5-aminopentanoate in therapeutics.
Sources
- 1. Benzyl 5-aminopentanoate hydrochloride | 154407-91-7 [sigmaaldrich.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2018191719A1 - Lipid delivery of therapeutic agents to adipose tissue - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
